molecular formula C20H23NO4S2 B2393455 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1705550-18-0

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2393455
CAS No.: 1705550-18-0
M. Wt: 405.53
InChI Key: MGIDJZDGSWXUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C20H23NO4S2 and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity

The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of piperidine derivatives involves various methods, including the use of sulfonyl chlorides and piperidine bases. The target compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl sulfonyl chloride with a piperidine derivative followed by methylthio substitution on the phenyl ring. This synthetic route is crucial for obtaining compounds with specific biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that piperidine derivatives can act as potent AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition has implications for treating infections caused by urease-producing bacteria.

3. Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The exact mechanism may involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study 1 : A synthesized compound similar to the target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
  • Study 2 : Another derivative was tested for AChE inhibition, demonstrating an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : Likely involves interaction with bacterial cell wall synthesis or enzyme inhibition that disrupts metabolic processes.
  • Enzyme Inhibition : Compounds may bind to active sites on enzymes like AChE, preventing substrate access and thereby inhibiting enzyme function.
  • Anticancer Mechanism : Potential pathways include induction of oxidative stress, modulation of apoptotic pathways, and interference with cell cycle progression.

Data Tables

Activity TypeTarget Organism/EnzymeResultReference
AntibacterialSalmonella typhiModerate activity
AntibacterialBacillus subtilisStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 comparable to controls
Enzyme InhibitionUreaseSignificant inhibition
AnticancerVarious cancer cell linesInduced apoptosis

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDJZDGSWXUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.